![molecular formula C14H13N3O2S2 B5755027 N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide](/img/structure/B5755027.png)
N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide
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Description
Synthesis Analysis
Synthesis of thiadiazoles typically involves cyclization reactions of thiosemicarbazides or thioureas in the presence of suitable catalysts. For example, the synthesis of 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and related compounds was achieved using manganese(II) nitrate as a catalyst, highlighting the role of transition metals in facilitating the cyclization process and the formation of the thiadiazole ring through loss of water or hydrogen sulfide (H2S) (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of thiadiazoles is characterized by X-ray diffraction and DFT studies, which help in understanding the geometrical parameters, stabilization through intramolecular and intermolecular hydrogen bonding, and the electronic properties indicated by HOMO and LUMO energy levels. Such analyses provide insights into the stability and reactivity of the compounds (Ustabaş et al., 2017).
Chemical Reactions and Properties
Thiadiazoles undergo various chemical reactions, including nucleophilic substitution, oxidative N-S bond formation, and interactions with haloalkanes. These reactions are crucial for modifying the thiadiazole core and introducing functional groups that can enhance biological activity or alter physical and chemical properties for specific applications (Yang et al., 2020).
Physical Properties Analysis
The physical properties of thiadiazoles, such as solubility, melting point, and crystal structure, are influenced by the nature of substituents on the thiadiazole ring. These properties are crucial for determining the compound's suitability for various applications, including pharmaceuticals and materials science (Süleymanoğlu et al., 2010).
Chemical Properties Analysis
The chemical properties of thiadiazoles, such as reactivity towards electrophiles and nucleophiles, oxidation and reduction potentials, and acidity or basicity of specific atoms, are fundamental for understanding their behavior in chemical reactions and biological environments. Studies on the reaction mechanisms and the influence of substituents provide valuable information for designing new thiadiazole derivatives with desired properties (Chen et al., 2007).
Mechanism of Action
Target of Action
The primary targets of N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide, also known as R283, are Factor XIIIa (FXIIIa) and Transglutaminase 2 (TG2, TGase II) . These enzymes play crucial roles in various biological processes, including blood clotting, wound healing, and cellular differentiation .
Mode of Action
R283 acts as an irreversible inhibitor against FXIIIa and TG2 . It targets the active site cysteine (Cys) of FXIIIa and TG2 for acetonylation . This interaction results in the inhibition of these enzymes, thereby affecting their function .
Biochemical Pathways
The inhibition of FXIIIa and TG2 by R283 affects several biochemical pathways. FXIIIa is involved in the final step of the blood coagulation cascade, stabilizing the fibrin clot. TG2 is involved in various cellular processes, including apoptosis, cell migration, and extracellular matrix formation . The inhibition of these enzymes by R283 can therefore impact these pathways and their downstream effects.
Pharmacokinetics
It is known to be soluble in water at a concentration of 2 mg/ml , suggesting that it may have good bioavailability
Result of Action
The molecular and cellular effects of R283’s action are primarily due to the inhibition of FXIIIa and TG2. This can lead to changes in blood clotting, wound healing, cell migration, and other processes regulated by these enzymes .
properties
IUPAC Name |
(E)-N-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-10(18)9-20-14-17-16-13(21-14)15-12(19)8-7-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16,19)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJHDEBHSFCYLC-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CSC1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{5-[(2-oxopropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide |
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